N-butyl Buphedrone (hydrochloride)

Catalog No.
S11249144
CAS No.
M.F
C14H21NO
M. Wt
219.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butyl Buphedrone (hydrochloride)

Product Name

N-butyl Buphedrone (hydrochloride)

IUPAC Name

2-(butylamino)-1-phenylbutan-1-one

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c1-3-5-11-15-13(4-2)14(16)12-9-7-6-8-10-12/h6-10,13,15H,3-5,11H2,1-2H3

InChI Key

QIYUAUKEZWDKGH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(CC)C(=O)C1=CC=CC=C1

N-butyl Buphedrone (hydrochloride) is a synthetic compound belonging to the class of substances known as cathinones, which are derivatives of the khat plant. It is characterized by its chemical formula C14H21NO\text{C}_{14}\text{H}_{21}\text{N}\text{O} and a molecular weight of approximately 255.8 g/mol. N-butyl Buphedrone is often encountered in crystalline form and is primarily utilized in research and forensic applications due to its psychoactive properties and structural similarities to other stimulant drugs, such as amphetamines and other cathinones .

Typical of amine-containing compounds. These include:

  • Alkylation: The compound can participate in alkylation reactions, where it may react with alkyl halides to form more complex derivatives.
  • Reduction: As a ketone derivative, it can be reduced to form secondary amines or alcohols under specific conditions.
  • Hydrochloride Formation: The hydrochloride salt form is commonly produced by reacting the base form of N-butyl Buphedrone with hydrochloric acid, enhancing its solubility in water and making it suitable for various analytical applications .

The synthesis of N-butyl Buphedrone typically involves several steps:

  • Starting Materials: The synthesis usually begins with readily available precursors such as phenethylamine derivatives.
  • Formation of Ketone: A key step involves the formation of a ketone through oxidation or other methods.
  • Alkylation: The ketone is then subjected to alkylation using n-butyl bromide or another suitable alkylating agent.
  • Salt Formation: Finally, the compound is converted into its hydrochloride salt by reacting with hydrochloric acid.

This multi-step process requires careful control of reaction conditions to ensure high yields and purity .

N-butyl Buphedrone is primarily used in research settings for several purposes:

  • Analytical Standards: It serves as a reference standard in forensic laboratories for drug testing and analysis.
  • Pharmacological Research: Researchers study its effects on neurotransmitter systems to better understand the mechanisms underlying stimulant drugs.
  • Toxicology Studies: It is used in toxicological assessments to evaluate the impact of synthetic cathinones on human health .

Interaction studies involving N-butyl Buphedrone focus on its pharmacological effects when combined with other substances. These studies have shown that:

  • Co-administration with other stimulants can enhance cardiovascular effects and increase the risk of adverse events.
  • Interaction with serotonergic agents may lead to serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonergic activity in the nervous system.

Such interactions underscore the importance of understanding the compound's pharmacodynamics in both therapeutic and recreational contexts .

N-butyl Buphedrone shares structural similarities with several other compounds within the cathinone class. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
N-methyl Buphedrone (hydrochloride)Similar backboneContains a methyl group which may enhance potency
MephedroneSimilar structureKnown for its widespread recreational use
4-MethylmethcathinoneStructural variantExhibits different pharmacological profiles

N-butyl Buphedrone is unique due to its specific butyl side chain, which differentiates it from other derivatives like N-methyl Buphedrone and mephedrone. This structural variation influences its biological activity and potential effects on users .

IUPAC Name and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for N-Butyl Buphedrone (Hydrochloride) is 2-(butylamino)-1-phenylbutan-1-one monohydrochloride. Its molecular formula is C₁₄H₂₁NO·HCl, corresponding to a molecular weight of 255.8 g/mol. The compound features a phenyl group attached to a butanone backbone, with a butylamino substituent at the second carbon position (Figure 1). The hydrochloride salt form enhances stability, a common characteristic of synthetic cathinones.

Structural Formula:
$$ \text{C}6\text{H}5-\text{C}(=\text{O})-\text{CH}(\text{NH}-\text{C}4\text{H}9)-\text{CH}2-\text{CH}3 \cdot \text{HCl} $$

Relationship to Cathinone Derivatives

Cathinone derivatives share a β-keto phenethylamine scaffold, which distinguishes them from traditional amphetamines. N-Butyl Buphedrone (Hydrochloride) modifies this core structure through two key substitutions:

  • A butyl group replaces the methyl or ethyl side chains found in simpler cathinones like buphedrone (α-methylaminobutyrophenone).
  • The β-keto functional group (C=O) at the first carbon position, a hallmark of synthetic cathinones.

This structural variation influences physicochemical properties such as lipophilicity and receptor binding affinity, which are critical for understanding its pharmacokinetic behavior. Comparative analysis with related compounds, such as N-butyl Butylone Hydrochloride (C₁₅H₂₂ClNO₃), reveals that alkyl chain length and substituent positioning significantly alter molecular interactions.

Physicochemical Properties

Spectral Characteristics

Ultraviolet-Visible (UV/Vis) spectroscopy of N-Butyl Buphedrone (Hydrochloride) shows a λmax at 250 nm, consistent with the aromatic phenyl group’s π→π* transitions. Infrared (IR) spectra of analogous cathinones exhibit stretches for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

Solubility and Stability

The hydrochloride salt form improves aqueous solubility compared to the free base. Stability studies indicate that the compound remains intact for ≥5 years when stored at -20°C, making it suitable for long-term forensic archiving.

Synthetic and Analytical Relevance

Forensic Identification

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are employed to differentiate N-Butyl Buphedrone from structurally similar cathinones. For instance, the m/z 233.177964 peak in mass spectra corresponds to the free base’s molecular ion.

Regulatory Status

While not explicitly regulated under international drug control treaties, N-Butyl Buphedrone (Hydrochloride) falls under generic legislation targeting synthetic cathinones in multiple jurisdictions. Its classification as a Schedule I analog in some regions underscores its potential for misuse.

Research Applications

N-Butyl Buphedrone (Hydrochloride) serves as a reference standard in forensic toxicology to identify novel psychoactive substances in biological samples. Comparative studies with 3-Amino-1-phenylbutan-1-one hydrochloride (C₁₀H₁₄ClNO) highlight the role of amino group substitutions in modulating pharmacological activity.

The synthesis of N-butyl buphedrone (hydrochloride) requires careful selection of appropriate precursor compounds and understanding of the underlying reaction mechanisms. The fundamental synthetic approach follows the established two-step cathinone synthesis protocol that has been extensively documented in the literature [1] [2].

Primary Precursor Materials

Alternative precursor pathways may utilize 1-phenyl-1-butanone derivatives, which can be obtained through Friedel-Crafts acylation reactions involving benzene and butyric acid derivatives [3]. This approach offers flexibility in precursor selection, particularly when direct butyrophenone availability is limited.

Reaction Mechanism Framework

The synthesis mechanism follows a well-characterized two-step process involving alpha-bromination followed by nucleophilic substitution [1] [2]. The initial step involves the formation of an alpha-bromoketone intermediate through selective bromination at the carbon adjacent to the carbonyl group [6]. This bromination reaction proceeds through an enolate mechanism, where the ketone forms an enol intermediate that subsequently undergoes electrophilic bromination [7].

The bromination reaction can be represented as follows: butyrophenone undergoes alpha-bromination to form 2-bromo-1-phenyl-1-butanone [8]. This intermediate serves as the electrophilic substrate for the subsequent nucleophilic substitution reaction [9].

The second mechanistic step involves nucleophilic substitution of the bromine atom with n-butylamine [9]. This SN2-type reaction proceeds through a backside attack mechanism, where the n-butylamine nucleophile displaces the bromide leaving group to form the desired N-butyl buphedrone product [10].

Mechanistic Considerations

The reaction mechanism is influenced by several factors including temperature, solvent selection, and reagent stoichiometry [11]. The bromination step requires controlled conditions to prevent over-bromination and formation of dibrominated side products [6]. Temperature control is particularly critical, as elevated temperatures can lead to increased formation of unwanted byproducts [7].

The nucleophilic substitution step benefits from the use of polar aprotic solvents such as tetrahydrofuran or acetonitrile, which facilitate the SN2 mechanism while minimizing competing elimination reactions [9]. The choice of base can also influence the reaction outcome, with weaker bases generally favoring substitution over elimination pathways [12].

Bromination and Nucleophilic Substitution Strategies

The bromination and nucleophilic substitution steps represent the core chemical transformations in N-butyl buphedrone synthesis. These reactions require optimization of conditions to achieve high yields and minimize side product formation.

Bromination Methodologies

Several bromination strategies have been developed for cathinone synthesis, each with distinct advantages and limitations [6]. The most commonly employed method utilizes molecular bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride [1]. This approach provides good selectivity for alpha-bromination while maintaining reasonable reaction rates [11].

An alternative approach employs copper(II) bromide as both the brominating agent and catalyst [8]. This method offers advantages in terms of reduced toxicity and improved handling characteristics compared to molecular bromine [6]. The copper-catalyzed bromination proceeds through a different mechanism involving copper-enolate intermediates, which can provide enhanced selectivity for the desired alpha-brominated product [8].

N-bromosuccinimide (NBS) represents another bromination option, particularly suitable for laboratory-scale synthesis [7]. While NBS offers excellent handling characteristics and reduced hazard potential, it may require modified reaction conditions to achieve optimal yields [7]. The use of NBS typically necessitates the presence of a radical initiator or elevated temperatures to promote the bromination reaction [6].

Reaction Condition Optimization

The bromination reaction requires careful optimization of several parameters including temperature, solvent, and reagent stoichiometry [11]. Temperature control is critical, as insufficient heating may result in incomplete conversion, while excessive temperatures can promote over-bromination and formation of dibrominated products [6].

Solvent selection plays a crucial role in bromination efficiency [8]. Dichloromethane is commonly employed due to its excellent solvation properties for both the ketone substrate and brominating reagent [6]. Alternative solvents such as ethyl acetate may be used with copper(II) bromide systems, offering improved environmental profiles [8].

The stoichiometry of brominating agent relative to the ketone substrate requires optimization to balance conversion efficiency with selectivity [11]. Typically, a slight excess of brominating agent is employed to ensure complete conversion, while avoiding excessive reagent that could promote side reactions [6].

Nucleophilic Substitution Protocols

The nucleophilic substitution step involves reaction of the alpha-bromoketone intermediate with n-butylamine [9]. This reaction typically proceeds through an SN2 mechanism, requiring optimization of reaction conditions to favor substitution over competing elimination pathways [10].

Temperature control during the nucleophilic substitution is essential for achieving optimal yields [9]. Lower temperatures generally favor the SN2 mechanism, while elevated temperatures may promote elimination reactions leading to alkene byproducts [12]. The reaction is typically conducted at temperatures ranging from 0°C to room temperature, depending on the specific reaction conditions [9].

Solvent selection for the nucleophilic substitution step involves balancing solvation of the ionic intermediates with stabilization of the transition state [10]. Polar aprotic solvents such as tetrahydrofuran, acetonitrile, or dimethylformamide are commonly employed [9]. These solvents provide good solvation for the amine nucleophile while avoiding protic interactions that could interfere with the substitution mechanism [12].

The stoichiometry of n-butylamine relative to the bromoketone requires careful optimization [9]. Excess amine is typically employed to ensure complete conversion and to neutralize the hydrobromic acid byproduct formed during the reaction [10]. The optimal amine-to-bromoketone ratio depends on factors such as reaction temperature, solvent, and desired reaction rate [9].

Salt Formation and Purification Techniques

The conversion of N-butyl buphedrone freebase to its hydrochloride salt and subsequent purification represents a critical step in obtaining the final product with acceptable purity and stability characteristics.

Salt Formation Methodology

The formation of the hydrochloride salt is typically accomplished through treatment of the crude freebase with hydrochloric acid [13]. This process can be conducted using gaseous hydrogen chloride dissolved in an anhydrous organic solvent such as diethyl ether or ethanol [13]. The salt formation reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product .

Alternative approaches involve the use of aqueous hydrochloric acid solutions, followed by extraction and crystallization procedures [15]. This method offers advantages in terms of safety and ease of handling, particularly for laboratory-scale preparations [16]. The choice between anhydrous and aqueous conditions depends on factors such as product purity requirements and subsequent purification strategies [13].

The salt formation reaction typically proceeds rapidly and quantitatively, with the hydrochloride salt precipitating from the reaction mixture [13]. The precipitation can be facilitated through addition of anti-solvents such as diethyl ether or petroleum ether, which reduce the solubility of the ionic product .

Purification Strategies

Purification of N-butyl buphedrone hydrochloride typically involves recrystallization from appropriate solvent systems [13]. The selection of recrystallization solvents requires consideration of both solubility characteristics and chemical stability of the product [16]. Common recrystallization solvents include ethanol, methanol, or ethanol-ether mixtures [13].

The recrystallization process involves dissolution of the crude product in a minimal volume of hot solvent, followed by controlled cooling to promote crystal formation [17]. The rate of cooling can significantly influence crystal quality and yield, with slower cooling generally producing larger, higher-quality crystals [18].

Multiple recrystallization cycles may be necessary to achieve the desired purity levels [13]. Each recrystallization step typically improves product purity but results in some yield loss due to solubility limitations [17]. The number of recrystallization cycles must be balanced against yield considerations to optimize the overall process efficiency [16].

Analytical Purity Assessment

The purity of the final N-butyl buphedrone hydrochloride product is typically assessed using high-performance liquid chromatography (HPLC) with ultraviolet detection [18] [16]. HPLC purity levels greater than 98% are commonly achieved through proper synthesis and purification procedures [18].

Additional analytical techniques may include gas chromatography-mass spectrometry (GC-MS) for confirmation of product identity and detection of potential impurities [19]. Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and can identify residual solvent or other organic impurities [20].

The water content of the purified product is typically determined using Karl Fischer titration or thermogravimetric analysis [18] [16]. Water content levels below 4% are generally considered acceptable for most applications [18]. The free base content, representing the active pharmaceutical ingredient relative to the total salt weight, is calculated from the molecular weights and confirmed through acid-base titration methods [16].

Challenges in Freebase Stabilization

The stabilization of N-butyl buphedrone freebase presents significant challenges due to the inherent instability of cathinone compounds in their non-salt forms. Understanding and addressing these stability issues is crucial for successful synthesis and storage of the compound.

Fundamental Instability Mechanisms

Cathinone freebase compounds, including N-butyl buphedrone, exhibit pronounced instability due to their structural characteristics as alpha-amino ketones [21] [22]. The primary degradation mechanism involves dimerization reactions, where two cathinone molecules undergo condensation to form pharmacologically inactive dimers [21] [23].

The dimerization process is facilitated by the presence of both an amino group and a ketone functionality in close proximity [21]. This structural arrangement promotes intermolecular reactions that lead to the formation of stable but inactive dimeric products [23]. The rate of dimerization is influenced by factors such as temperature, light exposure, humidity, and the presence of catalytic impurities [23] [24].

The instability of cathinone freebase is analogous to that observed with naturally occurring cathinone from Catha edulis, where rapid degradation occurs upon exposure to air and moisture [21]. This natural precedent underscores the inherent chemical reactivity of the cathinone structural framework [23].

Environmental Factors Affecting Stability

Temperature represents one of the most critical factors influencing freebase stability [23] [24]. Elevated temperatures accelerate both dimerization and oxidative degradation pathways, leading to rapid loss of active compound [25]. Studies have demonstrated that cathinone compounds stored at room temperature can experience significant degradation within days [23].

Light exposure, particularly ultraviolet radiation, catalyzes photochemical degradation reactions that convert active cathinone to inactive metabolites [23]. The photosensitivity of cathinone compounds necessitates storage in dark containers or amber glass to minimize light-induced degradation [25].

Humidity and moisture content significantly influence stability through hydrolytic degradation pathways [24]. The presence of water can catalyze various degradation reactions, including hydrolysis of the ketone functionality and promotion of dimerization reactions [23]. Moisture control through the use of desiccants or storage under inert atmosphere can help mitigate these effects [25].

Oxygen exposure promotes oxidative degradation of the amino group and other reactive sites within the cathinone structure [23]. Storage under nitrogen or argon atmosphere can help prevent oxidative degradation, although this approach may not be practical for all applications [24].

Stabilization Strategies

The conversion to stable salt forms represents the most effective approach for addressing freebase instability [2] [22]. Hydrochloride salts demonstrate significantly improved stability compared to the corresponding freebase, with reduced susceptibility to dimerization and oxidative degradation [18] [16].

The improved stability of salt forms results from several factors, including reduced molecular mobility, altered intermolecular interactions, and modified chemical reactivity [22]. The ionic nature of the salt form disrupts the intermolecular interactions that promote dimerization in the freebase [18].

Alternative salt forms, such as hydrobromide or sulfate salts, may offer similar stability advantages [2]. The selection of the optimal salt form depends on factors such as solubility requirements, crystallization behavior, and intended application [16].

Storage condition optimization represents another critical aspect of stability management [25]. Recommended storage conditions typically include low temperature (−20°C for long-term storage), protection from light, low humidity environments, and inert atmosphere when possible [23] [26].

Analytical Monitoring of Stability

Stability monitoring requires analytical methods capable of detecting both the parent compound and potential degradation products [27] [23]. High-performance liquid chromatography with ultraviolet detection provides excellent sensitivity for monitoring cathinone concentrations over time [26].

Mass spectrometry can provide additional information regarding degradation pathways and product identification [23]. The combination of HPLC with mass spectrometry detection offers comprehensive analytical coverage for stability studies [19].

Stability studies should encompass various storage conditions to establish appropriate handling and storage protocols [25]. Accelerated stability testing at elevated temperatures can provide rapid assessment of degradation kinetics and help predict long-term stability [23].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.162314293 g/mol

Monoisotopic Mass

219.162314293 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-08-2024

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